(1R,2R,4R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R,4R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Amino Acid Derivatives
Researchers have developed efficient methods for synthesizing derivatives of bicyclic amino acids, which are crucial for creating novel compounds with potential applications in medicinal chemistry and drug discovery. For example, the asymmetric synthesis of bicyclic amino acid derivatives via Aza-Diels-Alder reactions in aqueous solutions has been explored, providing a pathway to synthesize chiral compounds with specific configurations (Waldmann & Braun, 1991). Additionally, the synthesis of a 2,5-Diazabicyclo[2.2.1]heptane-Derived α,β-Diamino Acid demonstrates the utility of "chiral pool" synthesis in creating complex bicyclic structures from simpler chiral precursors (Ivon et al., 2015).
Molecular and Crystal Structure Analysis
The detailed molecular and crystal structure analysis of conformationally restricted bicyclic compounds has been conducted to understand their stereochemistry and potential applications. This includes the investigation into the stereochemistry of specific bicyclic carboxylic acids and their derivatives, providing insights into their conformational behavior and interactions (Cameron et al., 1994).
Chemical Transformations and Reactions
Rearrangement and Transformation Reactions
Studies on the sulfuric acid-promoted rearrangement of N-acylamino-substituted derivatives have shown how structural modifications can lead to the formation of novel bicyclic compounds, offering new routes for synthesizing materials with unique properties (Agafontsev & Tkachev, 2005).
Adaptation to Microreactor Technology
The adaptation of synthesis sequences to microreactor technology for the production of bicyclic compounds highlights the evolving techniques in chemical synthesis, aiming at safer and more efficient processes. This approach has been applied in the synthesis of pharmaceutical intermediates, illustrating the potential of microreactors in the pharmaceutical industry (Rumi et al., 2009).
Applications in Medicinal Chemistry and Drug Discovery
Development of Chiral Synthons
Research has focused on the microbial asymmetric hydroxylation of bicyclic compounds to produce chiral synthons, which are valuable in synthesizing cyclopentanoids and other complex molecules. This work demonstrates the potential of biocatalysis in creating enantiomerically pure compounds for pharmaceutical applications (Yamazaki & Maeda, 1985).
Novel Synthesis Methods
The microwave-assisted synthesis of methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate showcases the use of modern synthesis techniques to achieve unexpected stereoselective substitution reactions, opening new avenues for the rapid and efficient creation of complex bicyclic amino acids (Onogi, Higashibayashi, & Sakurai, 2012).
Propiedades
IUPAC Name |
(1R,2R,4R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-6-8-4-5-13(9,7-8)10(15)16/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16)/t8-,9+,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCDQXWGMGZAAZ-IGJMFERPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]2CC[C@]1(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.